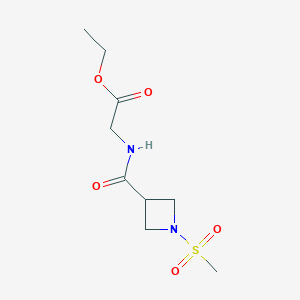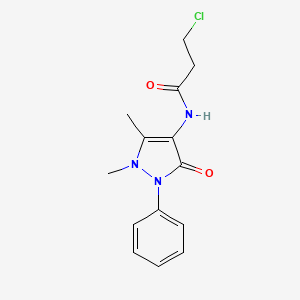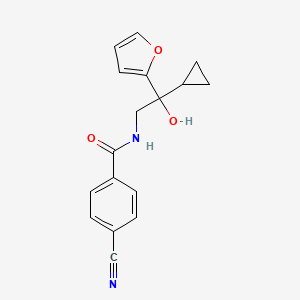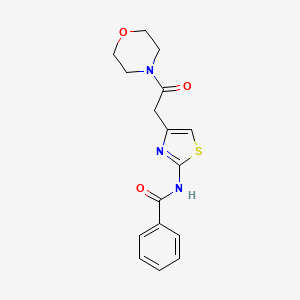![molecular formula C20H20ClN3O3S B2533263 N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 893388-09-5](/img/structure/B2533263.png)
N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide" is a derivative within the class of sulfanyl acetamides, which are known for their potential pharmacological properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfanyl acetamide moieties have been synthesized and evaluated for their biological activities, such as antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives involves multiple steps, starting with the precursor 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form a 1,3,4-oxadiazole moiety. Subsequent substitution at the thiol position with various electrophiles leads to the formation of N-substituted sulfanyl acetamides . Although the exact synthesis of "this compound" is not described, the general synthetic route provides insight into the possible synthetic strategy that could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides is characterized by the presence of a sulfanyl group attached to an acetamide moiety. The structure is further modified by various substituents that can influence the molecule's conformation and electronic properties. In a related study, vibrational spectroscopy and density functional theory calculations were used to analyze the structure of a dimer molecule of a similar sulfanyl acetamide compound. The study revealed non-planar interactions between different rings in the molecule and the presence of intramolecular and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Sulfanyl acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in particular can undergo electrophilic substitution reactions, which is a key step in the synthesis of these compounds . The specific reactivity of "this compound" would depend on the electronic effects of the substituents present on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and the arrangement of the rings can affect properties like solubility, melting point, and stability. Vibrational spectroscopy provides insights into the molecular vibrations that are characteristic of the functional groups present in these compounds . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are crucial for understanding the compound's behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
This compound falls under a broader category of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which have been synthesized and evaluated for their potential pharmacological applications. These compounds, including variations like the one , have shown promise as antibacterial agents against both Gram-negative and Gram-positive bacteria. They have also demonstrated moderate inhibitory effects against the α-chymotrypsin enzyme. The synthesis process involves esterification, treatment with hydrazine hydrate, and subsequent reactions leading to the formation of these N-substituted derivatives. The antimicrobial activity, particularly against strains like S. typhi, K. pneumoniae, and S. aureus, has been significant, suggesting potential applications in combating bacterial infections (S. Z. Siddiqui et al., 2014).
Anticonvulsant Activity
Related compounds, specifically omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, have been synthesized and evaluated for their anticonvulsant activities. These studies have identified compounds with significant activity against seizures induced by maximal electroshock, suggesting potential applications in the treatment of epilepsy and related disorders (Zeynep Aktürk et al., 2002).
Antiprotozoal Activity
Novel derivatives, including those similar to the compound , have been synthesized and shown strong activity against protozoan parasites like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings highlight the potential use of these compounds in treating infections caused by these parasites, with activity levels surpassing that of metronidazole in some cases (J. Pérez‐Villanueva et al., 2013).
Antimicrobial Applications
Research on related thiazolidin-4-one derivatives has demonstrated potential antimicrobial applications. These compounds have been evaluated against various bacterial and fungal strains, showing promising results that suggest their use as antimicrobial agents (Bhushan A. Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-13-4-5-14(10-16(13)21)23-19(25)12-28-20-22-8-9-24(20)17-7-6-15(26-2)11-18(17)27-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHGOJZXBVMSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)


![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)